molecular formula C10H10N2O2 B173054 Ethyl imidazo[1,2-a]pyridine-6-carboxylate CAS No. 158001-04-8

Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B173054
M. Wt: 190.2 g/mol
InChI Key: QPESMSWFRPZADJ-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

A mixture of 2-amino-5-pyridine carboxylic acid ethyl ester (4.5 g, 27.1 mmol), chloroacetaldehyde (5.7 ml, 40.6 mmol, 45% w/w in water) and toluene (125 ml) was heated to reflux and water was collected in a Dean Stark trap. After 3 hours at reflux the reaction mixture was cooled to room temperature and the resulting precipitate was collected by filtration and washed with ether. The solid was dissolved in water and the solution was neutralized by the addition of concentrated aqueous ammonium hydroxide. The aqueous layer was extracted with chloroform, the organic layer was washed with brine and the solvent was removed in vacuo. The residue was dissolved in ethyl acetate, treated with charcoal and passed through a plug of silica. Removal of the solvent in vacuo afforded 3.1 g (60%) of 6-carboethoxy imidazo[1,2-a]-pyridine as an off-white solid, m.p. 93°-94° C. when recrystallized from tert-butylmethyl ether and dried for 16 hours at 50° C. in high vacuum.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([NH2:12])=[N:10][CH:11]=1)=[O:5])[CH3:2].Cl[CH2:14][CH:15]=O>C1(C)C=CC=CC=1>[C:4]([C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH:14]=[CH:15][N:12]=2)[CH:11]=1)([O:3][CH2:1][CH3:2])=[O:5]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=NC1)N
Name
Quantity
5.7 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
water was collected in a Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours at reflux the reaction mixture
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
ADDITION
Type
ADDITION
Details
the solution was neutralized by the addition of concentrated aqueous ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
treated with charcoal
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C=1C=CC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05294612

Procedure details

A mixture of 2-amino-5-pyridine carboxylic acid ethyl ester (4.5 g, 27.1 mmol), chloroacetaldehyde (5.7 ml, 40.6 mmol, 45% w/w in water) and toluene (125 ml) was heated to reflux and water was collected in a Dean Stark trap. After 3 hours at reflux the reaction mixture was cooled to room temperature and the resulting precipitate was collected by filtration and washed with ether. The solid was dissolved in water and the solution was neutralized by the addition of concentrated aqueous ammonium hydroxide. The aqueous layer was extracted with chloroform, the organic layer was washed with brine and the solvent was removed in vacuo. The residue was dissolved in ethyl acetate, treated with charcoal and passed through a plug of silica. Removal of the solvent in vacuo afforded 3.1 g (60%) of 6-carboethoxy imidazo[1,2-a]-pyridine as an off-white solid, m.p. 93°-94° C. when recrystallized from tert-butylmethyl ether and dried for 16 hours at 50° C. in high vacuum.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([NH2:12])=[N:10][CH:11]=1)=[O:5])[CH3:2].Cl[CH2:14][CH:15]=O>C1(C)C=CC=CC=1>[C:4]([C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH:14]=[CH:15][N:12]=2)[CH:11]=1)([O:3][CH2:1][CH3:2])=[O:5]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=NC1)N
Name
Quantity
5.7 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
water was collected in a Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours at reflux the reaction mixture
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
ADDITION
Type
ADDITION
Details
the solution was neutralized by the addition of concentrated aqueous ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
treated with charcoal
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C=1C=CC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.